![molecular formula C10H16O4 B12104160 Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic ring system. The esterification of the resulting compound with methanol yields the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
作用機序
The mechanism of action of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not well-defined due to its primary use in research. its unique spirocyclic structure may interact with biological targets in a specific manner, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[24]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3 |
InChIキー |
QBCGPWRHWLTNFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C2(O1)CCOC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
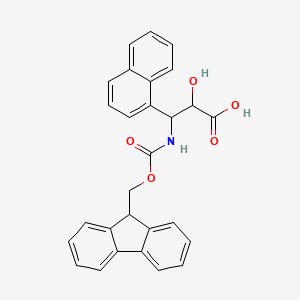

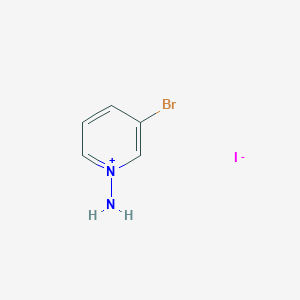
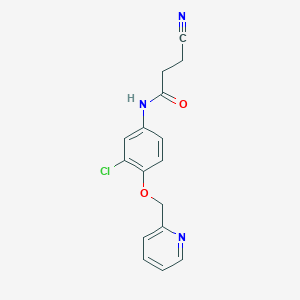
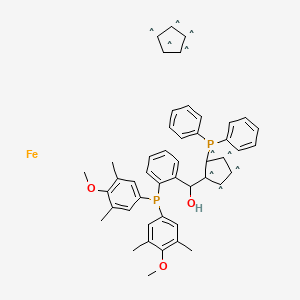
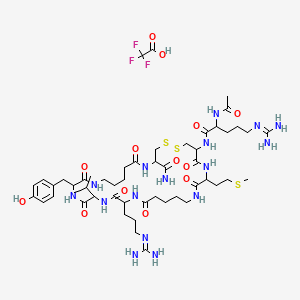
amine](/img/structure/B12104135.png)
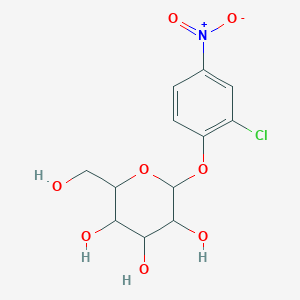
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
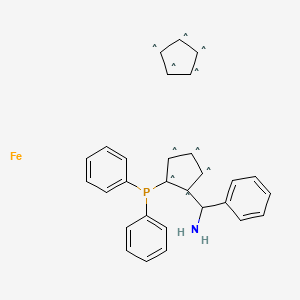
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)

